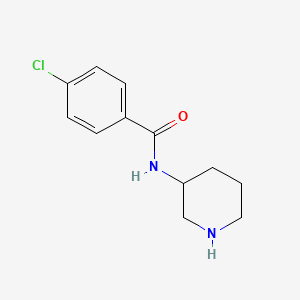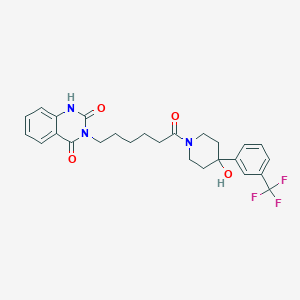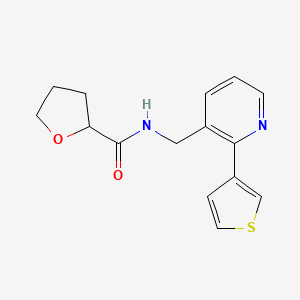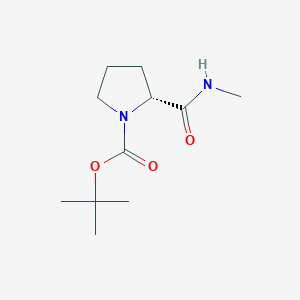
4-Chlor-N-(Piperidin-3-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 4-position of the benzene ring .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The functional group and molecular structure are confirmed by UV-Vis, NMR, FT-IR spectral analysis .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Medikamentenentwicklung
4-Chlor-N-(Piperidin-3-yl)benzamid wurde auf sein Potenzial als Medikamentenkandidat untersucht. Forscher haben Derivate dieser Verbindung synthetisiert und ihre antituberkuläre Aktivität gegen Mycobacterium tuberculosis evaluiert. Bemerkenswerterweise zeigten einige Derivate eine deutlich höhere Aktivität als das Standardmedikament Pyrazinamid (PZA) . Weitere Studien untersuchen seine Wechselwirkungen mit biologischen Zielstrukturen und sein Potenzial als Gerüst für neuartige Medikamente.
Safety and Hazards
Wirkmechanismus
Target of Action
4-chloro-N-(piperidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides. The primary target of this compound is the Bifunctional protein GlmU . This protein plays a crucial role in the biosynthesis of UDP-N-acetylglucosamine, an essential precursor in bacterial cell wall biosynthesis .
Mode of Action
This interaction likely results in the inhibition of the protein’s function, thereby disrupting the biosynthesis of bacterial cell walls
Biochemical Pathways
The biochemical pathways affected by 4-chloro-N-(piperidin-3-yl)benzamide are related to the biosynthesis of bacterial cell walls . By inhibiting the function of the Bifunctional protein GlmU, this compound disrupts the production of UDP-N-acetylglucosamine, a key precursor in cell wall biosynthesis . The downstream effects of this disruption likely include impaired cell wall formation and potentially, bacterial cell death.
Result of Action
The molecular and cellular effects of 4-chloro-N-(piperidin-3-yl)benzamide’s action are likely related to its inhibition of bacterial cell wall biosynthesis . This could result in impaired cell wall formation, potentially leading to bacterial cell death.
Eigenschaften
IUPAC Name |
4-chloro-N-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h3-6,11,14H,1-2,7-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZBIMBIEKWBGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)






![N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2377716.png)
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2377717.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2377718.png)